JAK2 inhibitor G5-7
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Overview
Description
JAK2 inhibitor G5-7 is an orally active and allosteric inhibitor of Janus kinase 2 (JAK2). It selectively inhibits JAK2-mediated phosphorylation and activation of epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) by binding to JAK2. This compound induces cell cycle arrest, apoptosis, and possesses antiangiogenic effects, making it a promising candidate for glioma research .
Chemical Reactions Analysis
JAK2 inhibitor G5-7 undergoes several types of chemical reactions, including:
Phosphorylation Inhibition: G5-7 selectively inhibits JAK2-mediated phosphorylation of EGFR on tyrosine 1068 and STAT3.
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2 phase.
Apoptosis Induction: G5-7 increases the abundance of markers of apoptosis, such as cleaved poly (ADP-ribose) polymerase (PARP) and caspase 3.
Common reagents and conditions used in these reactions include the use of cell lines such as U87MG/EGFRvIII and LN229 cells, and incubation with G5-7 at various concentrations (0-10 μM) for specific time periods . The major products formed from these reactions are the inhibition of EGFR and STAT3 phosphorylation, cell cycle arrest, and induction of apoptosis .
Scientific Research Applications
JAK2 inhibitor G5-7 has a wide range of scientific research applications, including:
Signal Transduction Studies: The compound is used to study the JAK-STAT signaling pathway, which is involved in various inflammatory, immune, and cancer conditions.
Drug Development: G5-7 serves as a lead compound for the development of new JAK2 inhibitors with potential therapeutic benefits in inflammatory and autoimmune diseases.
Mechanism of Action
JAK2 inhibitor G5-7 exerts its effects by selectively inhibiting JAK2-mediated phosphorylation and activation of EGFR and STAT3. By binding to JAK2, G5-7 blocks the phosphorylation of EGFR on tyrosine 1068 and STAT3, leading to the inhibition of downstream signaling pathways such as mammalian target of rapamycin (mTOR). This results in cell cycle arrest at the G2 phase, induction of apoptosis, and reduction of VEGF secretion .
Comparison with Similar Compounds
JAK2 inhibitor G5-7 is unique in its selective inhibition of JAK2-mediated phosphorylation of EGFR and STAT3. Similar compounds include:
Ruxolitinib: An FDA-approved JAK2 inhibitor used for the treatment of myeloproliferative neoplasms.
SAR302503 (TG101348): Another JAK2 inhibitor in advanced clinical trials for myelofibrosis.
Fedratinib: A JAK2 inhibitor approved for the treatment of myelofibrosis.
Compared to these compounds, G5-7 has shown greater potency in inhibiting the proliferation of glioblastoma cell lines and reducing VEGF secretion, making it a promising candidate for glioma research .
Properties
Molecular Formula |
C24H23F2NO3 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
tert-butyl (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13+ |
InChI Key |
MCSPIRBNMDODQP-MGYAYREDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
Origin of Product |
United States |
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